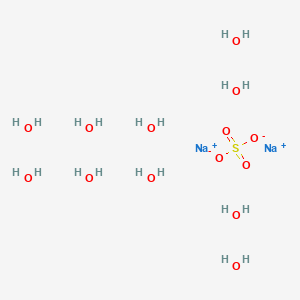
Sodium sulfate decahydrate
Cat. No. B1196930
Key on ui cas rn:
7727-73-3
M. Wt: 322.20 g/mol
InChI Key: RSIJVJUOQBWMIM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04903493
Procedure details


As illustrated in FIG. 5, the improved composition is presently formed by first mixing 200 lbs. of anhydrous sodium sulfate with 60 gallons of water and agitation to create an aqueous solution which is approximately 26% by weight, sodium sulfate. The water is preheated to 120° to 150° F., and normally 145° F. After the saturated solution-slurry has been formed, 16 pounds of a hydrophilic suspension agent such as CAB-O-SIL, by Cabot Corporation (fumed silicon dioxide) is then added to the solution with a gentle, low shear agitation, such as that imparted by a jet mixer, to achieve a total weight of 1.5 to 2.5% in the final composition. After the CAB-O-SIL has been evenly dispersed, an additional 340 lbs., or 20 to 25% by weight of anhydrous sodium sulfate is added with agitation at 120° to 140° F. to form a slurry that is approximately 51% by weight of sodium sulfate. This slurry may then be cast into any desired form, and then cooled below 90° to form sodium sulfate decahydrate, with evenly dispersed finely divided crystalline anhydrous sodium sulfate particles therein. Nucleation agents are no longer necessary. The resulting composition is a hard white crystalline block of decahydrate salt and sodium sulfate crystals interlinked together by hydrogen bonding with the long chain fumed silicon dioxide hydroxyl groups The improved composition also results in a superior performance, having approximately twice the heat absorption characteristics of the prior art "salt foam." It is estimated that the latent heat of the improved composition is approximately 83 BTU per pound (46 cal/g).



[Compound]
Name
hydrophilic suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four






Identifiers


|
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].[O:8]=[Si]=O>O>[OH2:2].[OH2:8].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+:6] |f:0.1.2,5.6.7.8.9.10.11.12.13.14.15.16.17|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Four
[Compound]
|
Name
|
hydrophilic suspension
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[Si]=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[Si]=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the improved composition is presently formed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by first mixing 200 lbs
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is preheated to 120° to 150° F.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
normally 145° F
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the saturated solution-slurry has been formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a slurry that
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled below 90°
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

